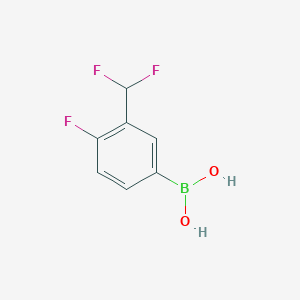

Ácido (3-(difluorometil)-4-fluorofenil)borónico

Descripción general

Descripción

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H6BF3O2 and its molecular weight is 189.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(Difluoromethyl)-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Difluoromethyl)-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Ácido (3-(difluorometil)-4-fluorofenil)borónico: se utiliza en aplicaciones de detección debido a su interacción con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro. Esta interacción es crucial para desarrollar tanto ensayos homogéneos como sistemas de detección heterogéneos. El compuesto se puede utilizar en la interfaz del material de detección o dentro de la muestra a granel, lo que permite la detección de varios analitos .

Etiquetado biológico y manipulación de proteínas

Este derivado de ácido borónico juega un papel importante en el etiquetado biológico y la manipulación de proteínas. Su capacidad para formar complejos estables con dioles le permite unirse selectivamente a biomoléculas, lo cual es útil para rastrear y estudiar procesos biológicos .

Desarrollo terapéutico

Los investigadores están explorando el uso del ácido (3-(difluorometil)-4-fluorofenil)borónico en el desarrollo de terapias. Sus interacciones con moléculas biológicas pueden conducir a la creación de nuevos medicamentos, especialmente aquellos que se dirigen a vías enzimáticas o procesos metabólicos .

Tecnologías de separación

En las tecnologías de separación, este compuesto se emplea por sus propiedades de unión selectiva. Se puede utilizar para separar mezclas complejas en función de la presencia de compuestos que contienen dioles, lo cual es beneficioso tanto en química analítica como preparativa .

Acoplamiento de Suzuki-Miyaura

La reacción de acoplamiento de Suzuki-Miyaura es un método ampliamente aplicado para formar enlaces carbono-carbono. This compound sirve como reactivo organoborónico en este proceso, facilitando el acoplamiento de diferentes fragmentos orgánicos en condiciones suaves .

Electroforesis de moléculas glicosiladas

Este derivado de ácido borónico también se utiliza en la electroforesis de moléculas glicosiladas. Ayuda en la separación y análisis de proteínas y ácidos nucleicos glicosilados, lo cual es importante para comprender enfermedades como la diabetes .

Construcción de micropartículas y polímeros

Debido a su estabilidad, el ácido (3-(difluorometil)-4-fluorofenil)borónico se utiliza como bloque de construcción en la construcción de micropartículas y polímeros. Estos materiales tienen aplicaciones en métodos analíticos y sistemas de liberación controlada, como la administración de insulina .

Química de carbohidratos y glicobiología

Por último, el compuesto es integral para la química de carbohidratos y la glicobiología. Está involucrado en el análisis, separación, protección y activación de carbohidratos, lo cual es esencial para comprender y manipular sistemas biológicos complejos .

Mecanismo De Acción

Target of Action

The primary target of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction, which is a key method for forming carbon-carbon bonds . The downstream effects include the formation of new organic compounds through the coupling of different carbon fragments .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain conditions may lead to unproductive complexation or decomposition .

Análisis Bioquímico

Biochemical Properties

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for the compound’s ability to participate in various biochemical processes, including the synthesis of biologically active molecules .

Cellular Effects

The effects of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acid derivatives can act as enzyme inhibitors, thereby affecting cellular activities such as proliferation, differentiation, and apoptosis

Molecular Mechanism

At the molecular level, (3-(Difluoromethyl)-4-fluorophenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acid derivatives can undergo hydrolysis and other degradation processes, which can affect their efficacy and activity in biochemical assays . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing its adverse effects.

Metabolic Pathways

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and influencing the synthesis and degradation of various biomolecules

Transport and Distribution

The transport and distribution of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, thereby influencing its activity and function . Understanding the transport and distribution mechanisms is critical for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes

Propiedades

IUPAC Name |

[3-(difluoromethyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVBSEHYKANIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254118-35-8 | |

| Record name | (3-(Difluoromethyl)-4-fluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.